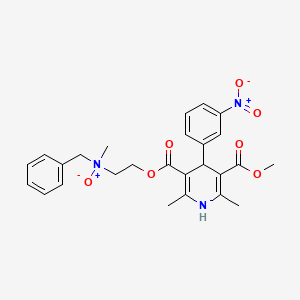
Nicardipine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicardipine N-Oxide is a derivative of Nicardipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina . This compound retains the core structure of Nicardipine but includes an additional N-oxide functional group, which can significantly alter its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine N-Oxide typically involves the oxidation of Nicardipine. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) in the presence of catalysts such as titanium silicalite (TS-1) or sodium perborate in acetic acid . These reactions are generally carried out under mild conditions to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Nicardipine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, reduction of this compound typically yields Nicardipine, while oxidation can produce more highly oxidized species .
Scientific Research Applications
Nicardipine N-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical testing.
Mechanism of Action
The mechanism of action of Nicardipine N-Oxide is similar to that of Nicardipine, involving the inhibition of calcium ion influx through voltage-sensitive calcium channels in vascular smooth muscle and cardiac muscle . This leads to vasodilation and reduced blood pressure. The N-oxide group may also impart additional biological activities, such as enhanced solubility or altered metabolic stability .
Comparison with Similar Compounds
Nicardipine: The parent compound, primarily used for hypertension and angina.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Amlodipine: A longer-acting calcium channel blocker used for hypertension and angina.
Uniqueness of Nicardipine N-Oxide: this compound is unique due to the presence of the N-oxide functional group, which can alter its chemical and biological properties. This modification can lead to differences in solubility, metabolic stability, and potentially new therapeutic applications .
Properties
Molecular Formula |
C26H29N3O7 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-benzyl-2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxy-N-methylethanamine oxide |
InChI |
InChI=1S/C26H29N3O7/c1-17-22(25(30)35-4)24(20-11-8-12-21(15-20)28(32)33)23(18(2)27-17)26(31)36-14-13-29(3,34)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 |
InChI Key |
JPVQZRYGWSPTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC[N+](C)(CC2=CC=CC=C2)[O-])C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















